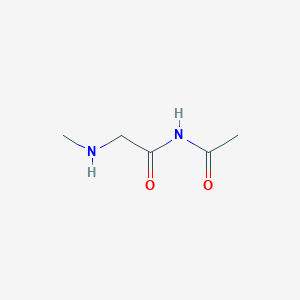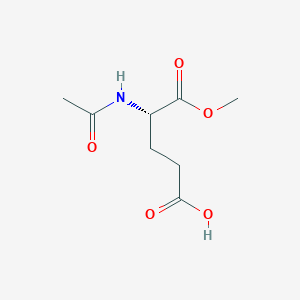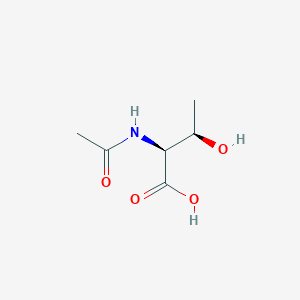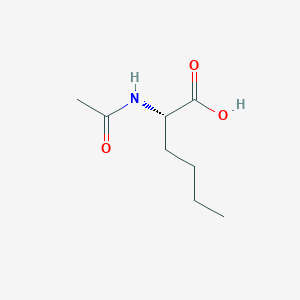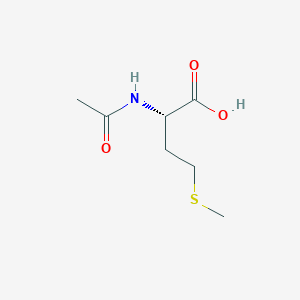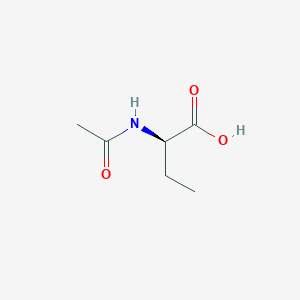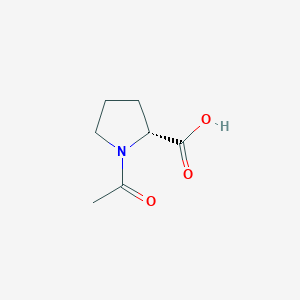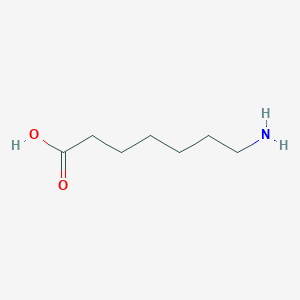
7-氨基庚酸
描述
7-Aminoheptanoic acid is an aliphatic ω-amino acid . It is a medium-chain fatty acid . It acts as a ligand for recombinant kringle 2 domain (residues 180-261) of human tissue-type plasminogen .
Molecular Structure Analysis
The molecular formula of 7-Aminoheptanoic acid is C7H15NO2 . The IUPAC name is 7-aminoheptanoic acid . The molecular weight is 145.1995 . The structure of 7-Aminoheptanoic acid is available in various databases .
Physical And Chemical Properties Analysis
7-Aminoheptanoic acid has a molecular weight of 145.20 g/mol . The density is 1.0±0.1 g/cm3 . The boiling point is 270.6±23.0 °C at 760 mmHg . The vapour pressure is 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 56.0±6.0 kJ/mol . The flash point is 117.5±22.6 °C . The index of refraction is 1.468 . The molar refractivity is 39.6±0.3 cm3 . The polar surface area is 63 Å2 . The polarizability is 15.7±0.5 10-24 cm3 . The surface tension is 41.5±3.0 dyne/cm . The molar volume is 142.4±3.0 cm3 .
科学研究应用
高分子科学:Horn等人(1963年)探索了7-氨基庚酸酯的合成作为尼龙7的单体。他们发现这些酯可以转化为高分子量、纺丝级尼龙7,这是一种具有有用纺织性能的纤维形成聚酰胺(Horn, Freure, Vineyard, & Decker, 1963)。
药物化学:Jones等人(1977年)合成了一系列N-酰基-N-烷基-7-氨基庚酸,这些化合物在某些生物系统中模拟天然前列腺素。已经证明这些化合物能够促进cAMP的形成,并在体内具有类似前列腺素的效果(Jones, Holtz, Bicking, Cragoe, Mandel, & Kuehl, 1977)。
生物塑料生产:Cheng等人(2019年)描述了7-氨基庚酸盐作为聚合生物塑料的潜在单体的生产。这是通过大肠杆菌中的人工迭代碳链延伸循环实现的,展示了一种生产中链有机酸的代谢工程策略(Cheng et al., 2019)。
催化研究:Tan、Matsuda和Takada(1974年)研究了用钴和镍催化剂氢化6-氰基己酸,导致7-氨基庚酸的产生。这项研究有助于理解化学反应中催化剂选择和性能(Tan, Matsuda, & Takada, 1974)。
药物合成:Ran(2012年)报道了Tianeptine Sodium的合成,这是一种药物化合物,涉及与7-氨基庚酸乙酯盐酸盐的反应。这个过程突显了7-氨基庚酸在合成复杂药物中的用途(Ran, 2012)。
环境生物技术:Bretschneider等人(2020年)利用混合物种方法从环庚烷合成6-氨基己酸(和49%的7-氨基庚酸产率),展示了在环境友好条件下高转化率和产率的生物过程(Bretschneider,Wegner,Bühler,Bühler和Karande,2020)。
治疗应用:Madsen等人(2019年)研究了三庚酸甘油酯,一种7碳三酸甘油酯,用于改善麦卡德尔病患者的运动耐受性,突显了7-氨基庚酸衍生物的潜在治疗应用(Madsen et al., 2019)。
作用机制
Target of Action
7-Aminoheptanoic acid, also known as 7-Aminooenanthic acid, is a chemical compound with the molecular formula H2N(CH2)6CO2H
Biochemical Pathways
7-Aminoheptanoic acid is involved in biochemical pathways for producing pimelic acid, 7-hydroxyheptanoic acid, heptamethylenediamine, or 1,7-heptanediol . These pathways form two terminal functional groups, comprised of carboxyl, amine, or hydroxyl group, in a C7 aliphatic backbone substrate .
安全和危害
When handling 7-Aminoheptanoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured . All sources of ignition should be removed and personnel should be evacuated to safe areas . People should be kept away from and upwind of spill/leak .
属性
IUPAC Name |
7-aminoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c8-6-4-2-1-3-5-7(9)10/h1-6,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOLZJYETYVRKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25748-71-4 | |
| Record name | Heptanoic acid, 7-amino-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25748-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10239182 | |
| Record name | omega-Aminoenantic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Aminoheptanoic acid | |
CAS RN |
929-17-9 | |
| Record name | 7-Aminoheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | omega-Aminoenantic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 929-17-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59008 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | omega-Aminoenantic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-aminoheptanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-AMINOHEPTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B10HJX2T48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 7-Aminoheptanoic acid interact with kringle domains?
A1: 7-Aminoheptanoic acid binds to the lysine-binding site (LBS) of kringle domains, structural motifs found in various proteins like plasminogen and tissue-type plasminogen activator (tPA). [, ] These interactions are primarily driven by electrostatic interactions between the negatively charged carboxylate group of 7-Aminoheptanoic acid and positively charged residues within the kringle domain's LBS, as well as hydrophobic interactions with aromatic residues. [, , ]
Q2: What is the significance of the interaction between 7-Aminoheptanoic acid and the kringle 2 domain of tPA?
A2: The kringle 2 domain of tPA (K2tPA) plays a crucial role in tPA's fibrinolytic activity. 7-Aminoheptanoic acid binding to K2tPA has been shown to influence its interaction with fibrin and modulate its activity. [, , ] Studies investigating the structure-activity relationship have identified key residues in K2tPA involved in 7-Aminoheptanoic acid binding, providing insights into the molecular basis of this interaction. [, , ]
Q3: Does 7-Aminoheptanoic acid demonstrate any selectivity for different kringle domains?
A3: Yes, research suggests that different kringle domains exhibit varying affinities for 7-Aminoheptanoic acid and its analogs. For instance, the human plasminogen kringle 2 domain displays a preference for 5-Aminopentanoic acid, a shorter omega-amino acid, while kringle 1, 4, and 5 exhibit higher affinity for 6-Aminohexanoic acid. [] These differences in binding affinities highlight the subtle structural variations within kringle domains that influence ligand selectivity.
Q4: Are there any other biological targets that 7-Aminoheptanoic acid interacts with?
A4: Research has explored the potential of 7-Aminoheptanoic acid derivatives as muscarinic agents. Studies have shown that while some derivatives acted as agonists at the m4 muscarinic acetylcholine receptor, they lacked significant activity at the m3 subtype. [] These findings suggest a degree of selectivity for specific muscarinic receptor subtypes.
Q5: Can 7-Aminoheptanoic acid influence apoptosis?
A5: Interestingly, 7-Aminoheptanoic acid exhibited pro-apoptotic activity in starving MOLT-4 cells, a human T-lymphoblastic leukemia cell line. [] This effect was dependent on the compound's structure, as a shorter analog, 6-Aminohexanoic acid, displayed anti-apoptotic activity. [] This suggests that subtle structural modifications can significantly alter the biological activity of omega-amino acids.
Q6: What is the molecular formula and weight of 7-Aminoheptanoic acid?
A6: The molecular formula of 7-Aminoheptanoic acid is C7H15NO2, and its molecular weight is 145.20 g/mol.
Q7: What is the main application of 7-Aminoheptanoic acid?
A7: 7-Aminoheptanoic acid serves as a monomer for Nylon 7, a fiber-forming polyamide. []
Q8: How does the stability of 7-Aminoheptanoic acid esters affect Nylon 7 production?
A8: The stability of 7-Aminoheptanoic acid esters during distillation and storage is crucial for controlling Nylon 7 polymerization. Esters with longer alkyl chains exhibit greater stability, preventing premature polymerization. [] This control over polymerization allows for the production of high-molecular-weight Nylon 7 suitable for melt spinning into fibers. []
Q9: Have computational methods been used to study 7-Aminoheptanoic acid and its interactions?
A9: Yes, computational techniques like molecular modeling and docking simulations have been employed to investigate the interactions of 7-Aminoheptanoic acid and its analogs with kringle domains. [] These studies provide insights into the binding modes, key interacting residues, and energetic contributions governing these interactions, aiding in the rational design of novel ligands.
Q10: How do structural modifications of 7-Aminoheptanoic acid impact its binding affinity to kringle domains?
A10: Structural modifications, such as changes in chain length, the introduction of cyclic structures, or the addition of aromatic groups, significantly influence the binding affinity of 7-Aminoheptanoic acid and its analogs to kringle domains. [, , ] For example, increasing the alkyl chain length generally enhances the interaction with K2tPA, while the introduction of aromatic moieties can either increase or decrease the binding affinity depending on the position and nature of the aromatic group. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



